Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold is a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have led to the development of numerous blockbuster drugs and specialized agricultural agents.[1] Among the myriad of pyrazole derivatives, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (C₈H₁₀N₂O₂, Mol. Wt.: 166.18 g/mol ) stands out as a key intermediate in the synthesis of potent kinase inhibitors for oncology and metabolically stable pesticides.[1] The precise arrangement of its constituent atoms—the cyclopropyl group at the 5-position, the N-methyl moiety, and the carboxylic acid at C3—is critical to its function, dictating its binding affinity and reactivity.
This in-depth technical guide, designed for the practicing scientist, provides a comprehensive walkthrough of the structure elucidation of this important molecule. We will not merely present the data; we will delve into the causality behind the analytical choices, demonstrating how a combination of spectroscopic techniques can be synergistically employed to build an unassailable structural hypothesis. This guide is structured to be a self-validating system, where each piece of evidence logically supports the next, culminating in the unambiguous confirmation of the molecular architecture.
I. The Synthetic Pathway: From Precursors to the Target Molecule
The journey of structure elucidation begins with the synthesis of the compound itself. A plausible and efficient synthetic route provides the first piece of the structural puzzle, offering a strong indication of the expected connectivity. A common and effective method for constructing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] In our case, the target molecule can be synthesized via a three-step process starting from ethyl 4-cyclopropyl-2,4-dioxobutanoate and methylhydrazine.
Experimental Protocol: Synthesis
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Step 1: Cyclocondensation to form the Pyrazole Ester
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To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
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The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.
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Step 2: Hydrolysis to the Carboxylic Acid
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The crude ester from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
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The mixture is stirred at 60°C for 2 hours, or until the reaction is complete as monitored by TLC.
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The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.
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The solution is then acidified to a pH of approximately 3-4 using 2M hydrochloric acid, resulting in the precipitation of the product.
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Step 3: Purification
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The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid as a solid.
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Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
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This synthetic route strongly suggests the formation of a pyrazole ring with a cyclopropyl group and a carboxylic acid (derived from the ethyl carboxylate). The use of methylhydrazine dictates the presence of an N-methyl group. However, this synthesis could potentially lead to two regioisomers: the desired 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid and its isomer, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Spectroscopic analysis is therefore essential for definitive structural assignment.
II. Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and elemental composition of the synthesized compound.[3][4] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, offering a precise mass measurement that can confirm the molecular formula.[4]
Expected High-Resolution Mass Spectrum Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
Data predicted based on the molecular formula C₈H₁₀N₂O₂.[5]
The observation of a protonated molecular ion [M+H]⁺ at m/z 167.0815 would be in excellent agreement with the calculated exact mass for C₈H₁₁N₂O₂⁺, confirming the elemental composition.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments would provide further structural insights through the analysis of fragmentation patterns. Key expected fragmentation pathways for pyrazole derivatives include the loss of small neutral molecules and cleavage of the pyrazole ring.[4][6] For our target molecule, we would anticipate fragments corresponding to:
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Loss of water (H₂O) from the carboxylic acid group.
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Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.
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Cleavage of the cyclopropyl ring.
The fragmentation pattern provides a fingerprint that can help distinguish between isomers and confirm the presence of the key functional groups.
III. Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrazole ring.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch (superimposed) | Cyclopropyl, Methyl |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Pyrazole Ring |
| 1440-1395 | O-H bend | Carboxylic Acid |
| 1320-1210 | C-O stretch | Carboxylic Acid |
The most telling feature would be the very broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretching signals in that region.[8] A strong carbonyl (C=O) absorption between 1760-1690 cm⁻¹ would further confirm the presence of the carboxylic acid.[8] The C=N stretching vibration of the pyrazole ring would also be observable.[9]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity and spatial arrangement of the atoms, making it the most powerful tool for unambiguous structure elucidation.[2] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to piece together the molecular puzzle.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | -COOH |
| ~6.5 | singlet | 1H | Pyrazole H4 |
| ~3.9 | singlet | 3H | N-CH₃ |
| ~2.1 | multiplet | 1H | Cyclopropyl CH |
| ~1.1 | multiplet | 2H | Cyclopropyl CH₂ |
| ~0.9 | multiplet | 2H | Cyclopropyl CH₂ |
Predicted chemical shifts are based on typical values for similar structures.
Causality behind the assignments:
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The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield.
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The single proton on the pyrazole ring (H4) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic/heteroaromatic region.
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The N-methyl protons will also be a singlet, typically appearing between 3.5 and 4.0 ppm.
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The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region (0.5-2.5 ppm) due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~150 | Pyrazole C5 |
| ~145 | Pyrazole C3 |
| ~110 | Pyrazole C4 |
| ~40 | N-CH₃ |
| ~10-15 | Cyclopropyl CH₂ |
| ~5-10 | Cyclopropyl CH |
Predicted chemical shifts are based on typical values for pyrazole derivatives.
The deshielded carbons of the pyrazole ring and the carboxylic acid carbonyl will appear downfield, while the aliphatic carbons of the N-methyl and cyclopropyl groups will be upfield.
2D NMR Spectroscopy: Unambiguous Assignment
To definitively connect the protons and carbons and to distinguish between the 5-cyclopropyl and 3-cyclopropyl regioisomers, 2D NMR experiments are indispensable.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining long-range connectivity (2-3 bonds). For our target molecule, the following correlations would be crucial for distinguishing between the isomers:
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In the correct 5-cyclopropyl isomer: The N-methyl protons (~3.9 ppm) should show a correlation to the pyrazole C5 (~150 ppm), the carbon bearing the cyclopropyl group. The pyrazole H4 proton (~6.5 ppm) should show correlations to both C3 and C5.
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In the alternative 3-cyclopropyl isomer: The N-methyl protons would show a correlation to a carbon not bearing the cyclopropyl group.
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The HMBC experiment provides the definitive evidence for the substitution pattern on the pyrazole ring.
Visualizing the Elucidation Workflow
Caption: Workflow for the structure elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
V. Conclusion
The structure elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid is a systematic process that relies on the logical interpretation of data from multiple analytical techniques. The synthesis provides a foundational hypothesis of the molecular structure. Mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the key functional groups. However, it is the comprehensive analysis of 1D and 2D NMR spectra that provides the irrefutable evidence of the atomic connectivity and, crucially, the regiochemistry of the substituents on the pyrazole ring. The HMBC experiment, in particular, serves as the final arbiter in distinguishing between the possible isomers. This integrated analytical approach ensures the scientific rigor required in modern chemical research and drug development, providing a high degree of confidence in the final assigned structure.
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